N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide
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Overview
Description
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes azo, nitro, and bromine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the 2,6-dibromo-4-nitroaniline precursor. This precursor is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage. The final step involves the acylation of the azo compound with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The azo and nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with cellular components. The nitro and bromine groups may also contribute to its biological activity by interacting with enzymes or receptors, leading to various biochemical effects.
Properties
CAS No. |
65208-31-3 |
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Molecular Formula |
C22H27Br2N5O5 |
Molecular Weight |
601.3 g/mol |
IUPAC Name |
N-[2-[(2,6-dibromo-4-nitrophenyl)diazenyl]-5-[2-(2-ethoxyethoxy)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H27Br2N5O5/c1-4-28(8-9-34-11-10-33-5-2)16-6-7-20(21(14-16)25-15(3)30)26-27-22-18(23)12-17(29(31)32)13-19(22)24/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,25,30) |
InChI Key |
LGKOFTCGDOTCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCOCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)NC(=O)C |
Origin of Product |
United States |
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